molecular formula C21H29N3O B4254390 N-cyclohexyl-3-{[(3-methoxybenzyl)amino]methyl}-N-methyl-2-pyridinamine

N-cyclohexyl-3-{[(3-methoxybenzyl)amino]methyl}-N-methyl-2-pyridinamine

Cat. No. B4254390
M. Wt: 339.5 g/mol
InChI Key: XHVFUARFBRNEGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-3-{[(3-methoxybenzyl)amino]methyl}-N-methyl-2-pyridinamine, also known as CMMP, is a novel compound that has been developed for scientific research purposes. It belongs to the class of pyridine-based compounds and has shown promising results in various research studies.

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-{[(3-methoxybenzyl)amino]methyl}-N-methyl-2-pyridinamine involves the binding of the compound to the dopamine D3 receptor, leading to the modulation of dopamine signaling in the brain. This modulation can have various effects on the brain, including the regulation of reward pathways, motor function, and cognitive processes. N-cyclohexyl-3-{[(3-methoxybenzyl)amino]methyl}-N-methyl-2-pyridinamine has also been found to inhibit the activity of pro-inflammatory cytokines and promote cell death in cancer cells.
Biochemical and Physiological Effects:
N-cyclohexyl-3-{[(3-methoxybenzyl)amino]methyl}-N-methyl-2-pyridinamine has been shown to have several biochemical and physiological effects. It can increase dopamine release in the brain, leading to the modulation of reward pathways and the regulation of motor function. N-cyclohexyl-3-{[(3-methoxybenzyl)amino]methyl}-N-methyl-2-pyridinamine can also reduce inflammation by inhibiting the activity of pro-inflammatory cytokines and promote cell death in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclohexyl-3-{[(3-methoxybenzyl)amino]methyl}-N-methyl-2-pyridinamine is its high affinity for the dopamine D3 receptor, making it a potential candidate for the treatment of neurological disorders. However, one of the limitations of N-cyclohexyl-3-{[(3-methoxybenzyl)amino]methyl}-N-methyl-2-pyridinamine is its low solubility in water, which can make it challenging to administer in lab experiments.

Future Directions

There are several future directions for research on N-cyclohexyl-3-{[(3-methoxybenzyl)amino]methyl}-N-methyl-2-pyridinamine. One potential area of research is the development of more efficient synthesis methods to increase the yield of the compound. Another area of research is the investigation of the potential use of N-cyclohexyl-3-{[(3-methoxybenzyl)amino]methyl}-N-methyl-2-pyridinamine in the treatment of neurological disorders such as addiction, Parkinson's disease, and schizophrenia. Additionally, further research can be conducted on the anti-inflammatory and anti-cancer properties of N-cyclohexyl-3-{[(3-methoxybenzyl)amino]methyl}-N-methyl-2-pyridinamine to explore its potential use in the treatment of these diseases.
Conclusion:
In conclusion, N-cyclohexyl-3-{[(3-methoxybenzyl)amino]methyl}-N-methyl-2-pyridinamine is a novel compound that has shown promising results in various scientific research studies. Its high affinity for the dopamine D3 receptor and anti-inflammatory and anti-cancer properties make it a potential candidate for the treatment of several diseases. Further research is needed to explore its potential use in various scientific research areas.

Scientific Research Applications

N-cyclohexyl-3-{[(3-methoxybenzyl)amino]methyl}-N-methyl-2-pyridinamine has been extensively studied for its potential use in various scientific research areas. It has been found to have a high affinity for the dopamine D3 receptor, which is involved in several neurological disorders such as addiction, Parkinson's disease, and schizophrenia. N-cyclohexyl-3-{[(3-methoxybenzyl)amino]methyl}-N-methyl-2-pyridinamine has also been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of these diseases.

properties

IUPAC Name

N-cyclohexyl-3-[[(3-methoxyphenyl)methylamino]methyl]-N-methylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O/c1-24(19-10-4-3-5-11-19)21-18(9-7-13-23-21)16-22-15-17-8-6-12-20(14-17)25-2/h6-9,12-14,19,22H,3-5,10-11,15-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHVFUARFBRNEGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C2=C(C=CC=N2)CNCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclohexyl-3-{[(3-methoxybenzyl)amino]methyl}-N-methyl-2-pyridinamine
Reactant of Route 2
Reactant of Route 2
N-cyclohexyl-3-{[(3-methoxybenzyl)amino]methyl}-N-methyl-2-pyridinamine
Reactant of Route 3
N-cyclohexyl-3-{[(3-methoxybenzyl)amino]methyl}-N-methyl-2-pyridinamine
Reactant of Route 4
N-cyclohexyl-3-{[(3-methoxybenzyl)amino]methyl}-N-methyl-2-pyridinamine
Reactant of Route 5
N-cyclohexyl-3-{[(3-methoxybenzyl)amino]methyl}-N-methyl-2-pyridinamine
Reactant of Route 6
N-cyclohexyl-3-{[(3-methoxybenzyl)amino]methyl}-N-methyl-2-pyridinamine

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